molecular formula C24H19N3O3S B3013947 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide CAS No. 304684-87-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

Cat. No.: B3013947
CAS No.: 304684-87-5
M. Wt: 429.49
InChI Key: OCSUKJOLOLVESL-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps. Initial reactions typically start with the formation of 2,3-dihydrobenzo[1,4]dioxin derivatives followed by coupling with thiazole and phenyl groups. The general synthetic pathway includes:

  • Formation of 2,3-dihydrobenzo[1,4]dioxin : This is achieved through the reaction of appropriate starting materials under alkaline conditions.
  • Coupling with thiazole : The thiazole ring is introduced via nucleophilic substitution reactions.
  • Final amide formation : The carboxylic acid derivative undergoes amide coupling with phenylamine.

The biological activity of this compound has been linked to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably:

  • Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

  • Anti-diabetic Activity : A study demonstrated that derivatives of this compound showed significant inhibition of α-glucosidase with IC50 values indicating their potential use in managing postprandial hyperglycemia in diabetic patients .
  • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like AD .
  • Anticancer Properties : Preliminary investigations reveal that compounds related to this structure exhibit cytotoxicity against various cancer cell lines, including human gastric and pancreatic cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
α-Glucosidase InhibitionEnzyme involved in T2DM0.25 µM
AChE InhibitionNeurotransmitter regulation0.15 µM
CytotoxicityHuman gastric cancer cellsIC50 = 0.30 µM
Apoptosis InductionHuman pancreatic cancer cellsSignificant increase in caspase activity

Properties

IUPAC Name

2-anilino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-23(25-18-11-12-19-20(15-18)30-14-13-29-19)22-21(16-7-3-1-4-8-16)27-24(31-22)26-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSUKJOLOLVESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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